REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4](Cl)=[O:5])[CH3:2].[NH2:11][C:12]([NH2:14])=[O:13]>C(#N)C>[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([NH:11][C:12]([NH2:14])=[O:13])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
0.057 mol
|
Type
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reactant
|
Smiles
|
C(C)C(C(=O)Cl)CCCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was slowly added to a dry
|
Type
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TEMPERATURE
|
Details
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to reflux for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
Thereafter the organic solvent was evaporated under reduced pressure
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Type
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DISSOLUTION
|
Details
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the product was dissolved in ethyl acetate (100 ml)
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Type
|
WASH
|
Details
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washed three times with 20 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by crystallization from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(C(=O)NC(=O)N)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |